(5-Chlorothiophen-2-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S2/c15-13-7-6-12(20-13)14(17)16-8-11(9-16)21(18,19)10-4-2-1-3-5-10/h6-7,10-11H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAFLAJRPHAPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Azetidine Ring Formation: The azetidine ring is formed through the cyclization of suitable amine precursors.
Sulfonylation: The azetidine ring is sulfonylated using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the chlorinated thiophene and the sulfonylated azetidine are coupled under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiophene and azetidine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted thiophene derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(5-Chlorothiophen-2-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Methanone Derivatives with Heterocyclic Substituents
Several methanone-based analogs share structural similarities with the target compound:
- Compound 7a and 7b (): These derivatives feature a 5-amino-3-hydroxy-1H-pyrazol-1-yl group linked to modified thiophene rings (e.g., 2,4-diamino-3-cyanothiophene or ethyl 2,4-diaminothiophene-3-carboxylate). Unlike the target compound, these lack the azetidine ring and instead incorporate pyrazole and cyano/carboxylate substituents. The use of malononitrile or ethyl cyanoacetate in their synthesis suggests divergent reactivity profiles compared to the target compound’s sulfonyl-azetidine moiety .
- TLR7-9 Antagonists (): Patent compounds like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile share the azetidine scaffold but replace the cyclohexylsulfonyl group with morpholine and pyrazolopyridine systems. These are designed as TLR antagonists for autoimmune diseases, highlighting the role of azetidine in enhancing target specificity .
Table 1: Structural Comparison of Methanone Derivatives
Chlorothiophene-Containing Analogs
The 5-chlorothiophen-2-yl group is a critical pharmacophore in multiple compounds:
- 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (): This compound shares the chlorothiophene moiety but replaces the azetidine-sulfonyl group with a propenone-phenyl system.
Biological Activity
The compound (5-Chlorothiophen-2-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone , with the CAS number 1428379-94-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 335.8 g/mol . The structure features a chlorothiophene ring linked to an azetidine moiety via a sulfonyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiophene rings often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of This compound are summarized below:
Anticancer Activity
Several studies have investigated the anticancer potential of similar thiophene derivatives. For instance, compounds with chlorothiophene structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action :
- Thiophene derivatives often interact with cellular signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.
- They may also induce oxidative stress in cancer cells, leading to programmed cell death.
Antimicrobial Properties
Thiophene derivatives are known for their antimicrobial properties against bacteria and fungi. The potential activity of This compound against various pathogens has been explored:
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several chlorothiophene derivatives and tested their effects on human breast cancer cells (MCF-7). The results indicated that the compound significantly inhibited cell growth at concentrations above 10 µM, with an IC50 value suggesting potent activity compared to standard chemotherapeutics.
Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial activity of related thiophene compounds against Staphylococcus aureus and Candida albicans. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong potential for development as antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for (5-Chlorothiophen-2-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves coupling a 5-chlorothiophene-2-carboxylic acid derivative with a sulfonated azetidine precursor. Key steps include:
- Nucleophilic substitution at the azetidine nitrogen using cyclohexylsulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Ketone formation via Friedel-Crafts acylation or Grignard reactions, with strict temperature control (0–5°C for exothermic steps) and anhydrous solvents to minimize side reactions .
- Yield optimization using continuous flow reactors for precise parameter control (residence time, mixing efficiency) and automated quenching to prevent over-oxidation .
Q. Table 1: Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (coupling step) | Prevents decomposition |
| Solvent | Dry THF or DCM | Reduces hydrolysis |
| Catalyst | Pd(OAc)₂ (for coupling) | Accelerates kinetics |
| Reaction Time | 12–24 hours | Ensures completion |
Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the chlorothiophene (δ 7.2–7.5 ppm) and azetidine (δ 3.8–4.2 ppm) moieties.
- ¹³C NMR confirms the ketone carbonyl (δ ~200 ppm) and sulfonyl group (δ ~55 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of cyclohexylsulfonyl group) .
- HPLC-PDA: Purity assessment (>98%) using a C18 column with acetonitrile/water gradient elution, monitoring at 254 nm .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition assays: Target kinases or proteases using fluorescence-based substrates (e.g., caspase-3 for apoptotic activity) .
- Antimicrobial screening: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
Advanced Research Questions
Q. How can computational tools predict reaction pathways for modifying the azetidine or thiophene moieties?
Methodological Answer:
- Retrosynthetic analysis: Fragment the target molecule into synthons (e.g., 5-chlorothiophene-2-carbonyl chloride and 3-sulfonylazetidine) using software like Synthia™ .
- DFT calculations: Optimize transition states for sulfonylation or acylation steps to identify energetically favorable pathways .
- Machine learning (ML): Train models on reaction databases (e.g., Reaxys) to predict solvent/catalyst combinations for new derivatives .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal assays: Validate caspase-3 activation (apoptosis) with Annexin V/PI flow cytometry to confirm mechanistic consistency .
- Pharmacokinetic profiling: Assess solubility (shake-flask method) and metabolic stability (liver microsome assay) to explain variability in efficacy .
- Structural analogs: Synthesize derivatives (e.g., replacing cyclohexylsulfonyl with phenylsulfonyl) to isolate structure-activity relationships (SAR) .
Q. Table 2: Key Variables Affecting Bioactivity
| Variable | Impact Example | Resolution Strategy |
|---|---|---|
| Solubility | Low solubility masks true IC₅₀ | Use DMSO/PEG-400 co-solvents |
| Metabolic degradation | Rapid clearance reduces efficacy | Introduce electron-withdrawing groups |
| Off-target binding | False positives in kinase assays | Counter-screening with unrelated kinases |
Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Chiral chromatography: Separate enantiomers using amylose-based columns before final coupling .
- Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance enantiomeric excess (ee > 90%) .
- Process analytical technology (PAT): Use in-line FTIR to monitor reaction progress and adjust parameters in real time .
Q. How can researchers validate the compound’s physicochemical properties (e.g., logP, pKa) for pharmacological studies?
Methodological Answer:
- logP determination: Shake-flask method with octanol/water partitioning, validated via HPLC retention time correlation .
- pKa measurement: Potentiometric titration using a GLpKa instrument, with corrections for solubility limitations .
- Thermogravimetric analysis (TGA): Assess thermal stability (decomposition >200°C indicates suitability for solid formulations) .
Q. What advanced structural elucidation techniques address ambiguities in stereochemistry or tautomerism?
Methodological Answer:
- X-ray crystallography: Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
- NOESY NMR: Detect through-space correlations to confirm azetidine ring conformation and sulfonyl group orientation .
- Dynamic NMR: Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol in thiophene derivatives) .
Q. How can machine learning enhance SAR studies for this compound?
Methodological Answer:
- Feature selection: Train ML models on descriptors like topological polar surface area (TPSA) and H-bond acceptors to predict bioavailability .
- Generative chemistry: Use reinforcement learning to design derivatives with optimal logP (2–3) and molecular weight (<500 Da) .
- Data fusion: Integrate bioactivity data from public repositories (e.g., ChEMBL) to prioritize high-potential analogs .
Q. What protocols mitigate toxicity risks during in vivo studies?
Methodological Answer:
- Acute toxicity screening: Dose escalation in zebrafish embryos (LC₅₀ determination) before rodent trials .
- Metabolite identification: LC-MS/MS profiling of plasma samples to detect reactive intermediates (e.g., epoxides) .
- Prodrug design: Mask the sulfonyl group with ester linkages to reduce renal toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
